molecular formula C12H18N6O3 B10844706 5'-Deoxy-5'-(Dimethylamino)adenosine

5'-Deoxy-5'-(Dimethylamino)adenosine

Cat. No.: B10844706
M. Wt: 294.31 g/mol
InChI Key: SLNWRDWGFHZRAQ-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Deoxy-5'-(Dimethylamino)adenosine is a synthetic adenosine derivative characterized by the replacement of the 5'-hydroxyl group with a dimethylamino (-N(CH₃)₂) moiety. These modifications influence enzyme binding, receptor selectivity, and metabolic stability, making them critical in drug design for conditions ranging from cancer to parasitic infections .

Properties

Molecular Formula

C12H18N6O3

Molecular Weight

294.31 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(dimethylamino)methyl]oxolane-3,4-diol

InChI

InChI=1S/C12H18N6O3/c1-17(2)3-6-8(19)9(20)12(21-6)18-5-16-7-10(13)14-4-15-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

SLNWRDWGFHZRAQ-WOUKDFQISA-N

Isomeric SMILES

CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine typically involves the modification of adenosine through a series of chemical reactionsThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like dimethylamine .

Industrial Production Methods

Industrial production of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-(N,N-dimethylamino)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted nucleosides .

Scientific Research Applications

5’-Deoxy-5’-(N,N-dimethylamino)adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides and interfering with the normal function of DNA polymerases. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

5'-Deoxy-5'-Methylthioadenosine (MTA)

  • Structural Modification : A sulfur-containing methylthio (-SCH₃) group at the 5'-position.
  • Targets/Mechanisms: Acts as a substrate for 5'-methylthioadenosine phosphorylase (MTAPase), a key enzyme in methionine salvage pathways . Binds selectively to adenosine A1 and A2 receptors but avoids P-site interactions, differentiating it from adenosine .
  • Biological Activity: Inhibits polyamine biosynthesis by competing with S-adenosylmethionine (AdoMet) . Demonstrates antitrypanosomal activity by targeting S-adenosylmethionine decarboxylase (AdoMetDC) .
  • Therapeutic Potential: Investigated for leukemia and parasitic infections; halogenated analogs (e.g., 5'-chloroethyl-MTA) show enhanced cytotoxicity in leukemia cell lines .

5'-Deoxy-5'-Amino-5'-C-Methyl Adenosine Derivatives

  • Structural Modification: A 5'-C-methyl group with an amino (-NH₂) substitution.
  • Targets/Mechanisms :
    • Inhibits DOT1L , a histone methyltransferase implicated in leukemia, by enhancing steric hindrance at the enzyme’s active site .
  • Biological Activity: The 5'-C-methyl group increases DOT1L inhibitory activity (IC₅₀ values in the nanomolar range) compared to non-methylated analogs .
  • Therapeutic Potential: Promising candidates for DOT1L-driven cancers like mixed-lineage leukemia (MLL) .

5'-Halogenated Adenosine Analogs

  • Structural Modification : Halogen atoms (e.g., Cl, Br) at the 5'-position.
  • Targets/Mechanisms :
    • Substrates for MTAPase , enabling conversion to toxic metabolites in cancer cells lacking this enzyme .
  • Biological Activity :
    • 5'-Chloroethyl-MTA analogues inhibit leukemia cell growth by generating alkylating agents upon phosphorylation .
  • Therapeutic Potential: Selective toxicity in MTAP-deficient tumors (e.g., glioblastoma, pancreatic cancer) .

5’-S-Substituted Thioadenosine Analogs

  • Structural Modification : Thioether linkages with aromatic or acetamide groups (e.g., m-APTA, p-APTA).
  • Targets/Mechanisms :
    • Designed to reduce toxicity by improving metabolic stability .
  • Biological Activity :
    • m-APTA and p-APTA exhibit chemoprotective effects in preclinical models by modulating nucleoside transport .
  • Therapeutic Potential: Mitigating side effects of nucleoside-based therapies .

Other Modified 5'-Deoxyadenosine Derivatives

  • Examples: 5'-Deoxy-5'-methylamino-adenosine: Isolated from safflower (Carthamus tinctorius), though its pharmacological activity remains uncharacterized . 5'-Phosphonoacetyl-adenosine: Shows moderate antiviral activity against HSV-2 and HIV-1 .

Data Table: Key Features of 5'-Deoxyadenosine Analogs

Compound Structural Modification Target/Mechanism Biological Activity Therapeutic Application References
5'-Deoxy-5'-Methylthioadenosine -SCH₃ MTAPase, adenosine receptors Antitrypanosomal, polyamine inhibition Leukemia, parasitic infections
5'-C-Methyl-5'-amino adenosine -C(CH₃)-NH₂ DOT1L Histone methyltransferase inhibition MLL-rearranged leukemia
5'-Chloroethyl-MTA -S-CH₂CH₂Cl MTAPase Alkylating metabolite generation MTAP-deficient cancers
m-APTA -S-(3-aminophenyl) Nucleoside transporters Chemoprotection Adjuvant therapy
5'-Phosphonoacetyl-adenosine -N-(phosphonoacetyl) Ribonucleotide reductase Antiviral (HSV-2, HIV-1) Viral infections

Key Research Findings and Contradictions

  • Enzyme Specificity: While MTA targets AdoMetDC in trypanosomes , its halogenated analogs rely on MTAPase for activation, limiting utility in MTAP-deficient cancers .
  • Toxicity vs. Efficacy : Halogenated MTAs exhibit potent cytotoxicity but require metabolic activation, whereas thio-substituted analogs (e.g., m-APTA) prioritize safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.